

# 6-Chloro-4-methylnicotinaldehyde molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Chloro-4-methylnicotinaldehyde

Cat. No.: B113164

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## Technical Guide: 6-Chloro-4-methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Chloro-4-methylnicotinaldehyde**, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical properties, potential synthetic routes, and prospective applications in drug discovery, based on the activities of structurally related compounds.

## Core Compound Data

**6-Chloro-4-methylnicotinaldehyde**, also known as 2-Chloro-5-formyl-4-picoline, is a key heterocyclic building block.<sup>[1]</sup> Its structure incorporates a reactive aldehyde group and a chlorine atom on a pyridine ring, making it a versatile precursor for the synthesis of more complex molecules.

## Physicochemical Properties

A summary of the key quantitative data for **6-Chloro-4-methylnicotinaldehyde** is presented in the table below.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClNO	[1]
Molecular Weight	155.58 g/mol	[1]
CAS Number	884495-38-9	[1]
Synonyms	2-Chloro-5-formyl-4-picoline	[1]
Purity	≥98% (typical)	[1]
Storage Conditions	4°C, under nitrogen	[1]

## Synthesis Methodologies

While specific experimental protocols for the synthesis of **6-Chloro-4-methylnicotinaldehyde** are not extensively documented in publicly available literature, established methods for the synthesis of the closely related analogue, 6-Chloro-4-methoxynicotinaldehyde, provide a strong predictive framework for its preparation. The Vilsmeier-Haack reaction is a prominent method for the formylation of electron-rich heterocyclic rings and is a likely applicable synthetic route.

### Vilsmeier-Haack Formylation of 2-Chloro-4-methylpyridine (Proposed)

This protocol is adapted from established procedures for the synthesis of 6-Chloro-4-methoxynicotinaldehyde and is expected to be a viable route.

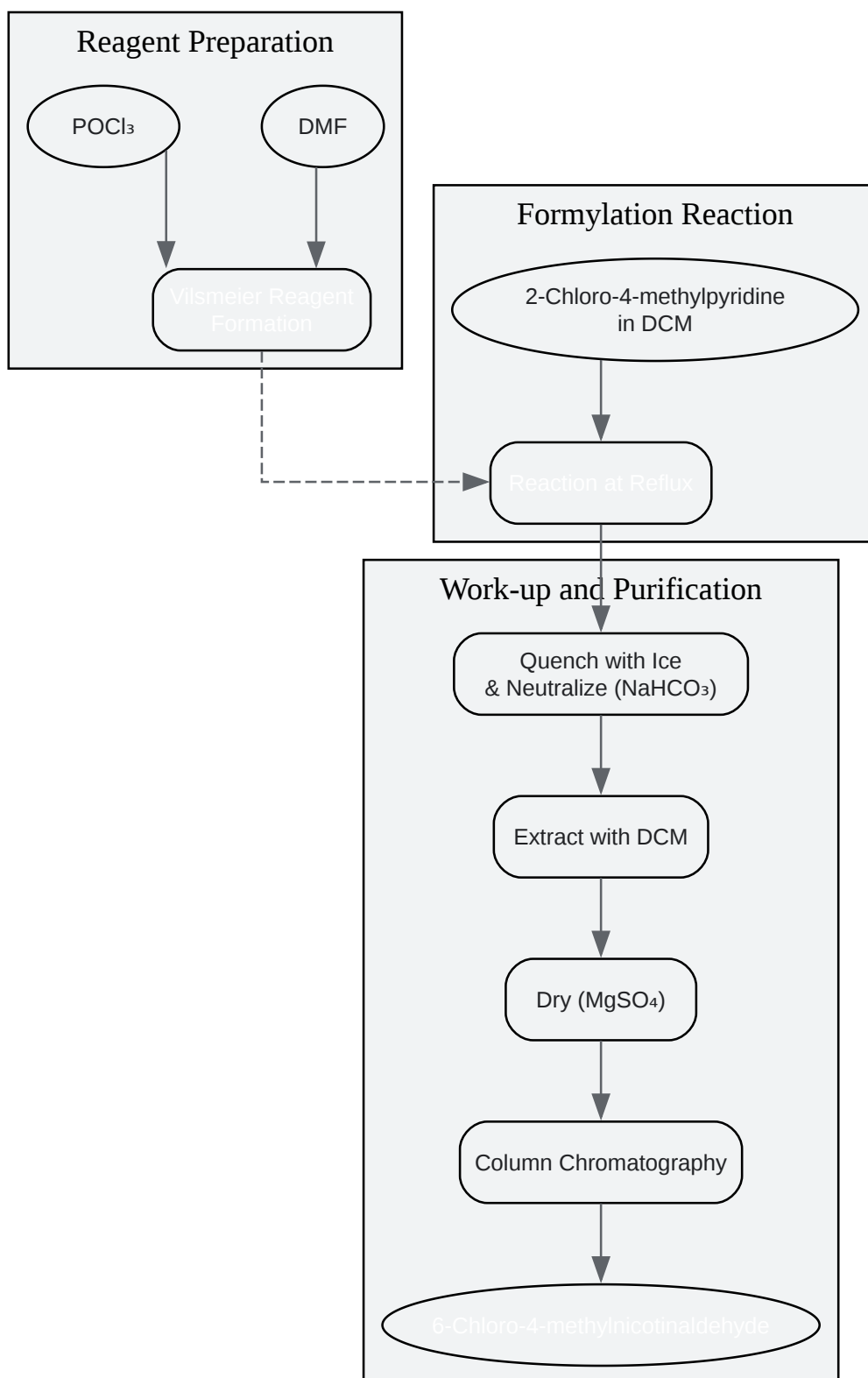
Reagents:

- 2-Chloro-4-methylpyridine
- Phosphorus oxychloride (POCl<sub>3</sub>)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM, anhydrous)
- Sodium bicarbonate (NaHCO<sub>3</sub>, saturated solution)

- Magnesium sulfate ( $\text{MgSO}_4$ , anhydrous)
- Brine

Procedure:

- Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF. Cool the flask in an ice bath and add  $\text{POCl}_3$  dropwise with stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
- Formylation: Dissolve 2-chloro-4-methylpyridine in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent.
- Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the aqueous solution with a saturated solution of  $\text{NaHCO}_3$ .
- Extraction: Extract the product with DCM (3x volume). Combine the organic layers, wash with brine, and dry over anhydrous  $\text{MgSO}_4$ .
- Purification: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel.



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Proposed workflow for the Vilsmeier-Haack synthesis.

## Potential Applications in Drug Discovery

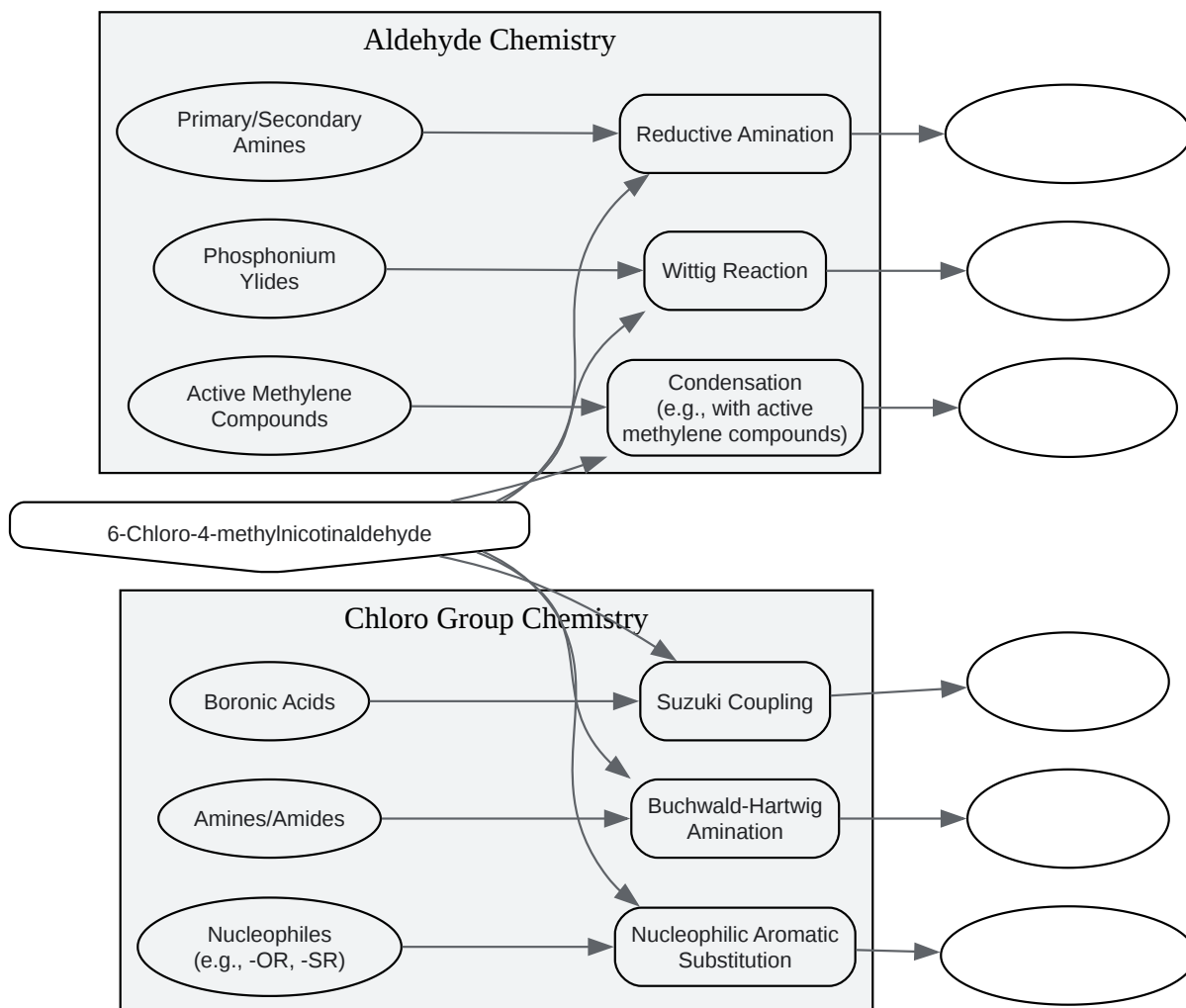
While direct biological activity data for **6-Chloro-4-methylnicotinaldehyde** is limited, the broader class of chloro-substituted pyridines has shown significant potential in medicinal chemistry. The introduction of a chlorine atom can substantially improve the biological activity of a molecule.

Structurally related 6-chloro-3-pyridinyl compounds have been identified as potent ligands for the  $\alpha 4\beta 2$  neuronal nicotinic acetylcholine receptor (nAChR), suggesting potential applications in the development of novel insecticides or as probes for studying nAChR pharmacology.<sup>[2]</sup> Furthermore, nicotinaldehyde derivatives have been utilized in the synthesis of 1,4-dihydropyridines, a class of compounds known for a wide range of biological activities, including antifungal properties.

The aldehyde functionality of **6-Chloro-4-methylnicotinaldehyde** serves as a versatile handle for various chemical transformations, including reductive amination, condensation reactions, and the synthesis of heterocyclic systems. This makes it a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

## Logical Workflow for Derivative Synthesis

The chemical reactivity of **6-Chloro-4-methylnicotinaldehyde** allows for a logical progression in the synthesis of diverse derivatives. The following diagram illustrates a general workflow for leveraging its key functional groups.



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### Synthetic utility of **6-Chloro-4-methylnicotinaldehyde**.

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## References

- 1. benchchem.com [benchchem.com]
- 2. Novel and potent 6-chloro-3-pyridinyl ligands for the  $\alpha 4 \beta 2$  neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)